5-Methylfuran-2-carboxamide
Overview
Description
5-Methylfuran-2-carboxamide is an organic compound belonging to the furan family, characterized by a furan ring substituted with a methyl group and a carboxamide group
Mechanism of Action
- The primary targets of 5-Methylfuran-2-carboxamide are not explicitly documented in the available literature. However, we can infer that its chemical structure includes an electron-rich furan moiety and an anilide ring . These functional groups may interact with specific biological molecules or enzymes.
- The furan moiety in this compound is expected to react primarily with singlet oxygen (¹O₂) . Singlet oxygen is a reactive species involved in oxidative processes.
- The anilide ring may be oxidized by triplet chromophoric dissolved organic matter (3CDOM*) . 3CDOM* is another photochemically produced reactive intermediate.
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylfuran-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 5-methylfuran-2-carbonyl chloride with amines in the presence of a base such as pyridine . Another method involves the use of microwave-assisted conditions to synthesize amide derivatives containing furan rings. This method employs 2-furoic acid, furfurylamine, and furfuryl alcohol as starting materials, with effective coupling reagents like DMT/NMM/TsO− or EDC .
Industrial Production Methods
Industrial production of this compound typically involves the use of optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
5-Methylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .
Scientific Research Applications
5-Methylfuran-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methylfuran-2-carboxamide include:
Furan-2-carboxamide: Lacks the methyl group, making it less hydrophobic.
5-Methylfuran-2-carbonyl chloride: A precursor in the synthesis of this compound.
Furan-2,5-dicarboxamide: Contains two carboxamide groups, offering different reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
5-methylfuran-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLIXYXARPLOIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409081 | |
Record name | 5-methylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99968-74-8 | |
Record name | 5-methylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylfuran-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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